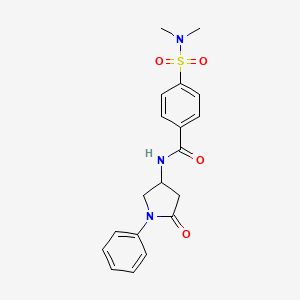
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide, also known as OTPB, is a synthetic small molecule compound with a wide range of applications in scientific research and lab experiments. OTPB is a highly versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying the biochemical and physiological effects of certain compounds.
Applications De Recherche Scientifique
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide has a variety of applications in scientific research and lab experiments. It can be used as a starting material for the synthesis of other compounds, such as those used in drug development and cancer research. N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide can also be used to study the biochemical and physiological effects of certain compounds, such as those used in drug development and cancer research. Additionally, N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide can be used as a tool to study the mechanism of action of certain compounds, as well as to study the pharmacokinetics and pharmacodynamics of certain compounds.
Mécanisme D'action
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the activity of COX-2, N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide can reduce the production of prostaglandins, which are involved in inflammation, pain, and fever.
Biochemical and Physiological Effects
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on COX-2, N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide has also been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. By inhibiting the activity of 5-LOX, N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide can reduce the production of leukotrienes, which are involved in inflammation, bronchoconstriction, and allergic reactions. Additionally, N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of AChE, N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide can increase the levels of acetylcholine in the body, which can lead to improved cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide has several advantages for use in lab experiments. It is a highly versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying the biochemical and physiological effects of certain compounds. Additionally, N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide is relatively inexpensive and easy to obtain. However, there are some limitations to using N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide in lab experiments. N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide is a synthetic compound and therefore may not have the same effects as naturally occurring compounds. Additionally, N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide is a relatively new compound and therefore there is limited research on its effects.
Orientations Futures
The potential future directions for N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development and cancer research. Additionally, further research into the mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide could lead to new therapeutic approaches for the treatment of inflammation, pain, and fever. Additionally, further research into the pharmacokinetics and pharmacodynamics of N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide could lead to improved safety and efficacy of N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide-based drugs. Finally, further research into the synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide could lead to improved methods of production and new derivatives of N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide with improved properties.
Méthodes De Synthèse
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide is synthesized in a two-step process. The first step involves the reaction of 5-oxo-1-phenylpyrrolidin-3-yl chloride with 3-trifluoromethylbenzamide in the presence of a base, such as potassium carbonate, to form N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide. The second step involves the hydrolysis of the compound in the presence of acid, such as hydrochloric acid, to form the desired product.
Propriétés
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)13-6-4-5-12(9-13)17(25)22-14-10-16(24)23(11-14)15-7-2-1-3-8-15/h1-9,14H,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUQTNNUMPJXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide](/img/structure/B6491462.png)
![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B6491466.png)
![N-(3-chlorophenyl)-N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6491472.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6491474.png)
![5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6491479.png)
![3-{[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}benzonitrile](/img/structure/B6491483.png)
![1-[(2,5-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491490.png)
![3-phenyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491494.png)
![1-[(2,5-difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491503.png)
![8-(4-chlorophenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B6491511.png)


![3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B6491532.png)
![2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491535.png)